

# 6-Methylnicotinaldehyde: A Versatile Pyridine-Based Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **6-Methylnicotinaldehyde**

Cat. No.: **B1311806**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methylnicotinaldehyde**, a substituted pyridine aldehyde, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the aldehyde functionality, coupled with the presence of a methyl group, offer a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and potential applications of **6-Methylnicotinaldehyde**, with a particular focus on its role in the synthesis of biologically active molecules. The information presented herein is intended to serve as a technical resource for professionals engaged in synthetic chemistry and drug discovery.

## Chemical and Physical Properties

**6-Methylnicotinaldehyde**, also known as 2-methyl-5-formylpyridine, is a colorless to light yellow liquid under standard conditions. Its fundamental properties are summarized in the table below.

| Property          | Value                            |
|-------------------|----------------------------------|
| CAS Number        | 53014-84-9                       |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> NO |
| Molecular Weight  | 121.14 g/mol                     |
| Boiling Point     | 95 °C at 20 mmHg                 |
| Density           | 1.084 g/cm <sup>3</sup>          |
| Refractive Index  | 1.546                            |
| Flash Point       | 88 °C                            |

## Core Synthetic Transformations

The aldehyde functionality and the pyridine ring of **6-Methylnicotinaldehyde** are amenable to a wide array of synthetic transformations, making it a cornerstone for the synthesis of diverse molecular scaffolds. This section details some of the key reactions, providing generalized experimental protocols and quantitative data where available.

### Condensation Reactions

The electrophilic aldehyde group of **6-Methylnicotinaldehyde** readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is instrumental in synthesizing  $\alpha,\beta$ -unsaturated compounds.<sup>[1]</sup>

#### Experimental Protocol: Knoevenagel Condensation with Malononitrile

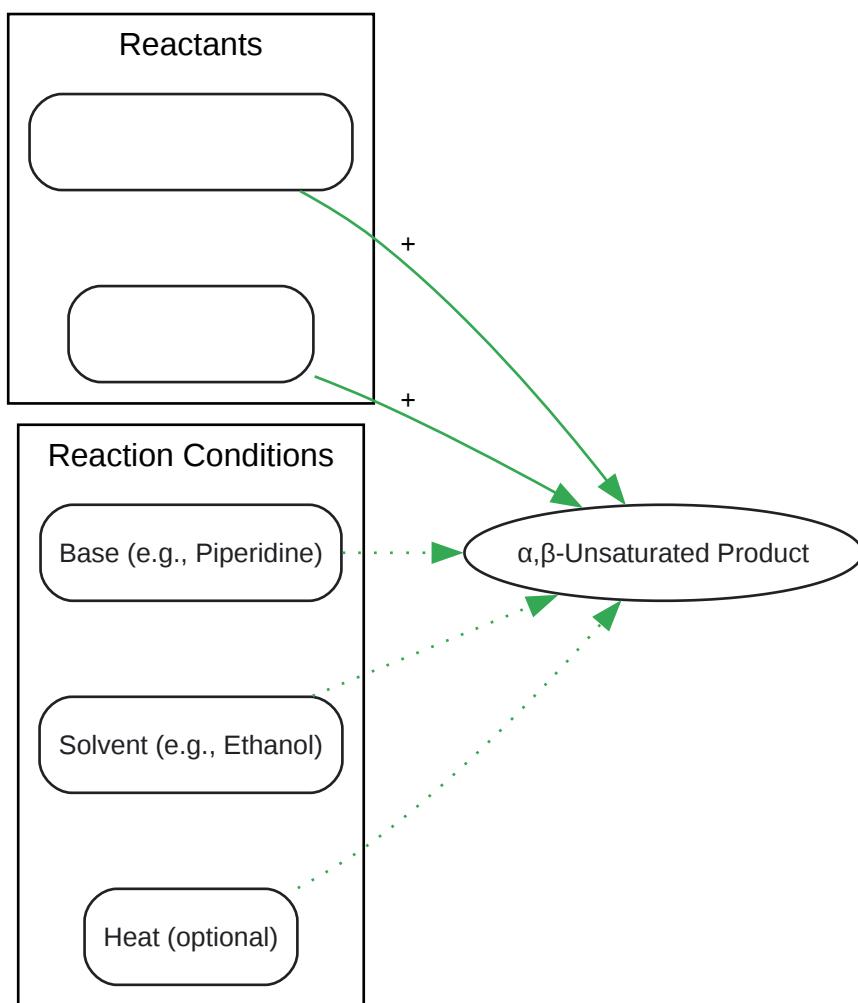
- Materials: **6-Methylnicotinaldehyde**, Malononitrile, Piperidine, Ethanol.
- Procedure: To a solution of **6-Methylnicotinaldehyde** (10 mmol) in ethanol (30 mL), add malononitrile (11 mmol) and a catalytic amount of piperidine (e.g., 0.1 mL). The reaction mixture is stirred at room temperature or gently heated to reflux. Progress is monitored by

Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.[1][2]

Table 1: Representative Data for Knoevenagel Condensation

| Active Methylene Compound | Base       | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---------------------------|------------|---------|------------------|----------|-----------|
| Malononitrile             | Piperidine | Ethanol | Reflux           | 2-6      | ~85-95    |
| Ethyl Cyanoacetate        | Piperidine | Ethanol | Reflux           | 4-8      | ~80-90    |
| Meldrum's Acid            | Pyridine   | Toluene | Reflux           | 3-6      | ~75-85*   |

\*Yields are based on analogous reactions with similar pyridine aldehydes and may vary for **6-Methylnicotinaldehyde**.



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### Knoevenagel Condensation Workflow

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks  $\alpha$ -hydrogens.[3] This reaction is particularly useful for the synthesis of chalcones and their analogs.

#### Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

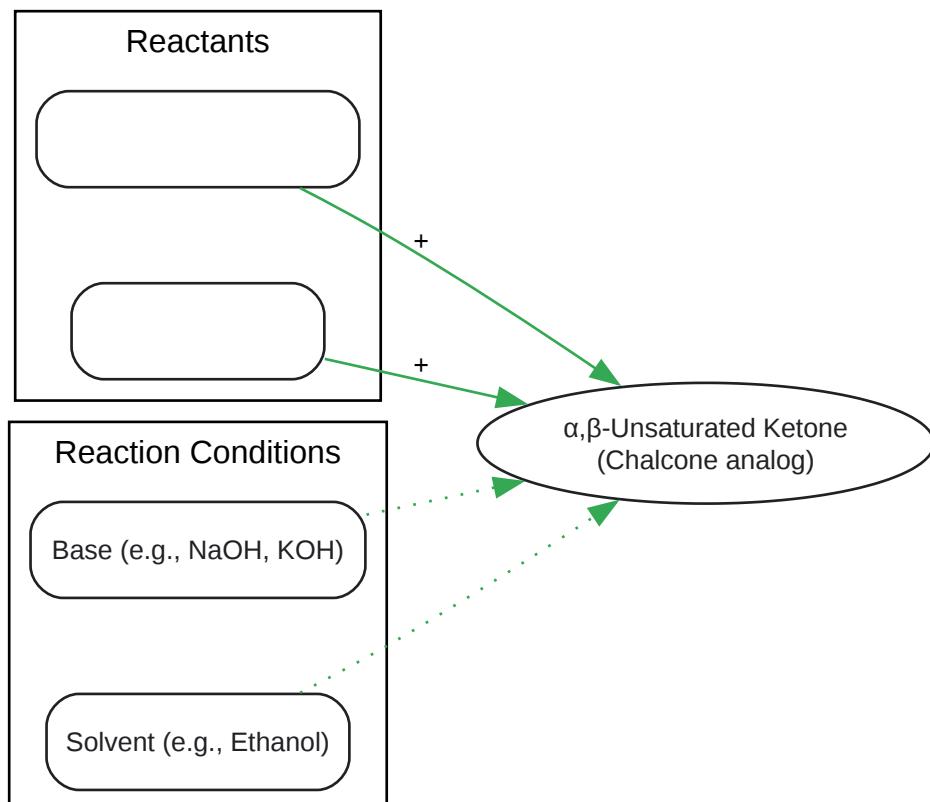
- Materials: **6-Methylnicotinaldehyde**, Acetophenone, Sodium Hydroxide, Ethanol, Water.
- Procedure: To a solution of **6-Methylnicotinaldehyde** (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL), a 10% aqueous solution of sodium hydroxide is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for several hours. The product, an

$\alpha,\beta$ -unsaturated ketone, often precipitates from the solution and can be isolated by filtration, washed with water, and recrystallized.[2]

Table 2: Representative Data for Claisen-Schmidt Condensation

| Ketone                 | Base | Solvent       | Temperature (°C) | Time (h) | Yield (%) |
|------------------------|------|---------------|------------------|----------|-----------|
| Acetophenone           | NaOH | Ethanol       | 0 - RT           | 2-4      | ~70-85    |
| Cyclohexanone          | KOH  | Methanol      | RT               | 3-6      | ~65-80    |
| 4'-Methoxyacetophenone | NaOH | Ethanol/Water | RT               | 4-8      | ~75-90*   |

\*Yields are based on analogous reactions and may vary.



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## Claisen-Schmidt Condensation Workflow

## Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.<sup>[4]</sup> This reaction is highly regioselective, providing a predictable route to substituted alkenes.

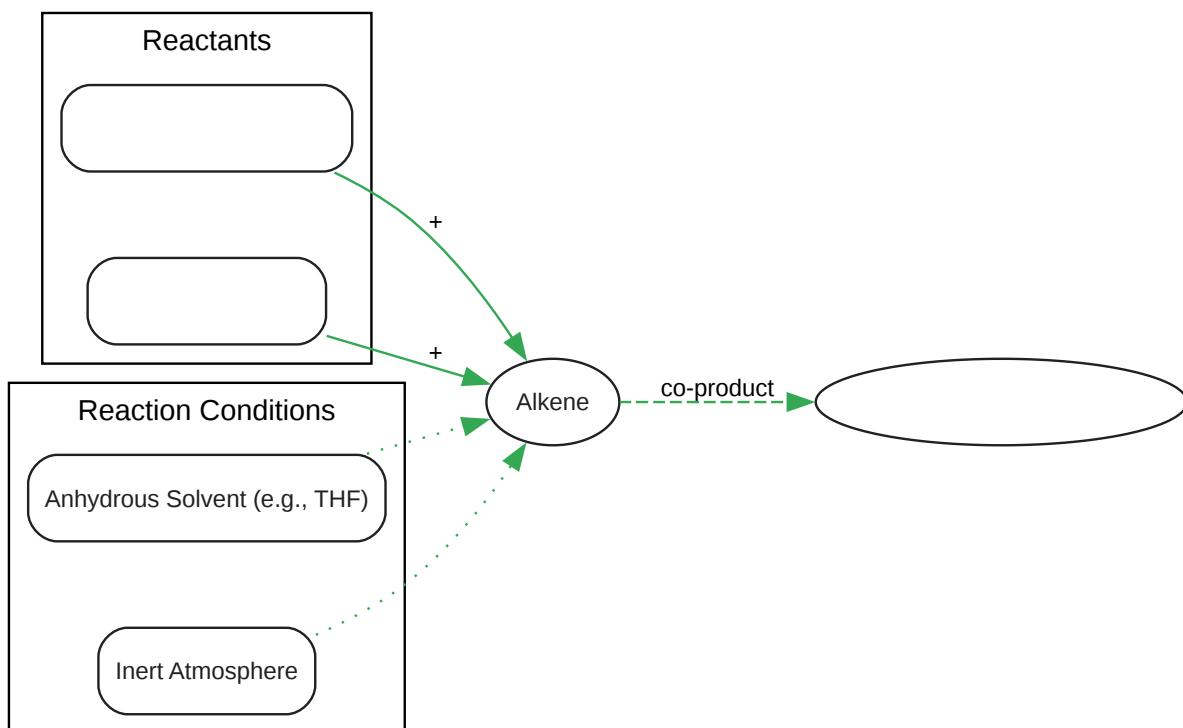
### Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

- Materials: **6-MethylNicotinaldehyde**, Benzyltriphenylphosphonium chloride, Strong base (e.g., n-Butyllithium), Anhydrous THF.
- Procedure: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C. A strong base is added dropwise to generate the ylide. A solution of **6-MethylNicotinaldehyde** in anhydrous THF is then added to the ylide solution. The reaction is typically stirred for several hours at room temperature. Workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, and purification by chromatography to remove the triphenylphosphine oxide byproduct.<sup>[5][6]</sup>

Table 3: Representative Data for Wittig Reaction

| Phosphonium Ylide                         | Base   | Solvent | Temperature (°C) | Time (h) | Yield (%)                  |
|---|--------|---------|------------------|----------|----------------------------|
| Methyltriphenylphosphoran                 | n-BuLi | THF     | 0 to RT          | 2-4      | ~70-85                     |
| Ethyl (triphenylphosphoranylidene)acetate | NaH    | THF     | RT               | 6-12     | ~80-95 (E-isomer favored)  |
| Benzyltriphenylphosphoran                 | KHMDS  | Toluene | -78 to RT        | 3-6      | ~75-90* (Z-isomer favored) |

\*Yields are based on analogous reactions and may vary. Stereochemical outcome depends on the ylide stability.



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## Wittig Reaction Workflow

## Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced *in situ*.<sup>[7]</sup>

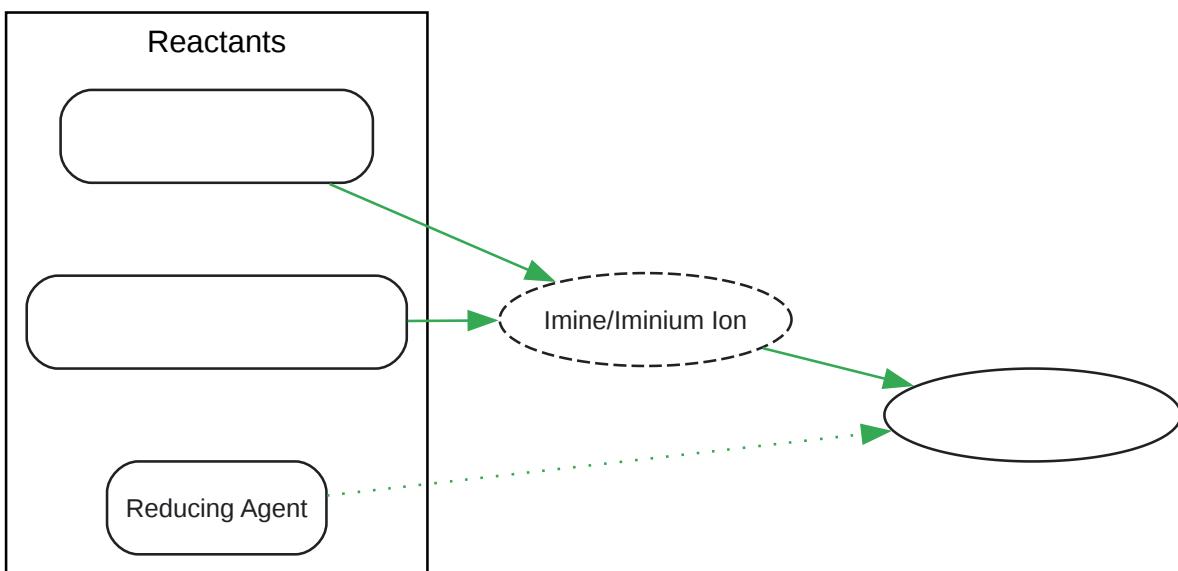
### Experimental Protocol: Reductive Amination with a Primary Amine

- Materials: **6-MethylNicotinaldehyde**, Primary amine (e.g., benzylamine), Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloromethane.
- Procedure: To a solution of **6-MethylNicotinaldehyde** (10 mmol) and the primary amine (11 mmol) in dichloromethane, sodium triacetoxyborohydride (15 mmol) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.<sup>[7]</sup>

Table 4: Representative Data for Reductive Amination

| Amine       | Reducing Agent         | Solvent                         | Temperature (°C) | Time (h) | Yield (%) |
|-------------|------------------------|---------------------------------|------------------|----------|-----------|
| Benzylamine | NaBH(OAc) <sub>3</sub> | CH <sub>2</sub> Cl <sub>2</sub> | RT               | 2-6      | ~80-95    |
| Aniline     | NaBH <sub>3</sub> CN   | Methanol                        | RT               | 4-8      | ~75-90    |
| Morpholine  | H <sub>2</sub> /Pd-C   | Ethanol                         | RT               | 6-12     | ~85-98*   |

\*Yields are based on analogous reactions and may vary.



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#### Reductive Amination Workflow

## Multi-component Reactions

**6-MethylNicotinaldehyde** is an excellent substrate for multi-component reactions, which allow for the rapid construction of complex molecules in a single step.

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[8]

#### Experimental Protocol: Hantzsch Pyridine Synthesis

- Materials: **6-MethylNicotinaldehyde**, Ethyl acetoacetate (2 equivalents), Ammonium acetate, Ethanol.
- Procedure: A mixture of **6-MethylNicotinaldehyde** (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine product is collected by filtration. Oxidation to the corresponding pyridine can be achieved using an oxidizing agent like nitric acid or manganese dioxide.[8][9]

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro- $\beta$ -carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.<sup>[10]</sup> The reaction involves the condensation of a  $\beta$ -arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.

#### Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

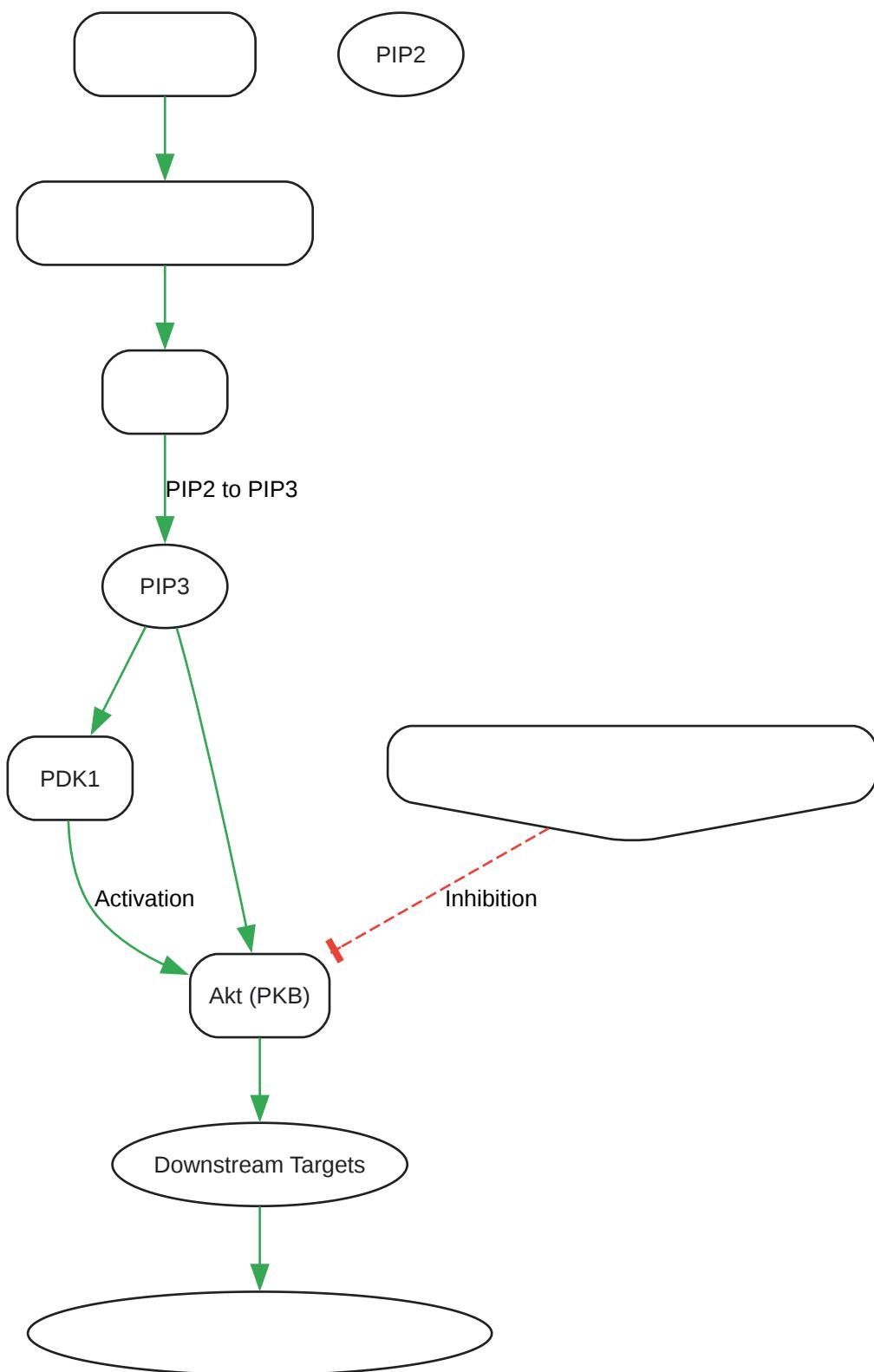
- Materials: **6-MethylNicotinaldehyde**, Tryptamine, Trifluoroacetic acid (TFA), Dichloromethane.
- Procedure: To a solution of tryptamine (10 mmol) in dichloromethane, **6-MethylNicotinaldehyde** (10 mmol) is added, followed by a catalytic amount of trifluoroacetic acid. The reaction is stirred at room temperature until the formation of the tetrahydro- $\beta$ -caroline is complete (monitored by TLC). The product can be isolated after an aqueous workup and purification by chromatography.<sup>[11]</sup>

## Application in the Synthesis of Biologically Active Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of **6-MethylNicotinaldehyde** are of significant interest in drug discovery.<sup>[12]</sup>

## Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The functional handles on **6-MethylNicotinaldehyde** allow for its elaboration into potent and selective kinase inhibitors. For instance, the aldehyde can be used to introduce side chains that interact with specific residues in the ATP-binding pocket of kinases.<sup>[13][14]</sup> Derivatives of pyridine have been shown to inhibit various kinases, including Akt (Protein Kinase B), PIM-1, and TYK2, which are implicated in cancer and inflammatory diseases.<sup>[14][15][16]</sup>



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Generalized Kinase Signaling Pathway and Potential Inhibition

## Conclusion

**6-MethylNicotinaldehyde** is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for a wide range of transformations, providing access to a diverse array of complex molecular structures. The pyridine core, a common motif in many pharmaceuticals, makes this compound particularly attractive for applications in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, including condensation reactions, the Wittig reaction, reductive amination, and multi-component reactions, highlight the broad utility of **6-MethylNicotinaldehyde**. As research into novel therapeutics continues, the importance of such adaptable building blocks in the synthetic chemist's toolbox is set to grow.

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